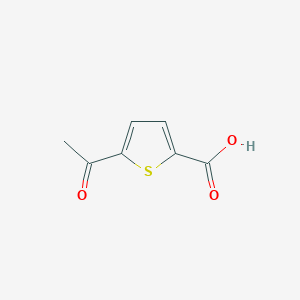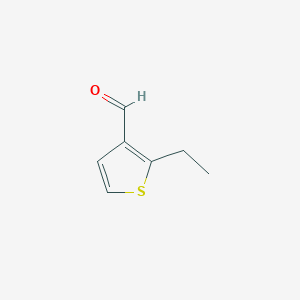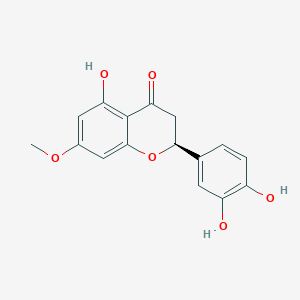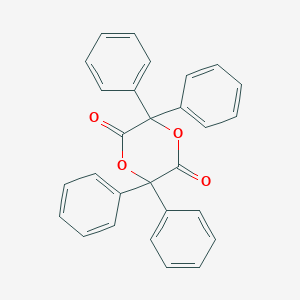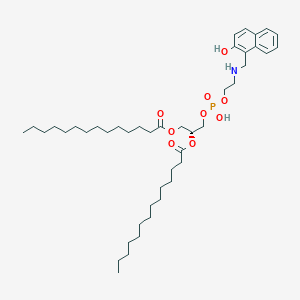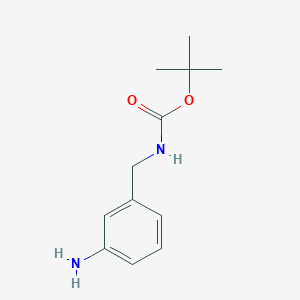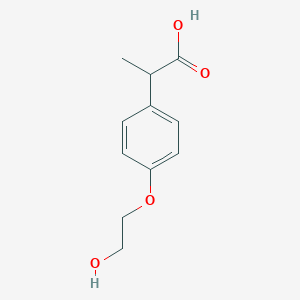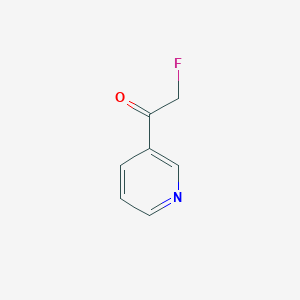
3-(alpha-Fluoroacetyl)pyridine
Übersicht
Beschreibung
3-(alpha-Fluoroacetyl)pyridine is a type of fluoropyridine, which are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines, including 3-(alpha-Fluoroacetyl)pyridine, is a challenging problem. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 3-Bromo-2-nitropyridine reacts with Bu 4 N + F − in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Binding Properties
- 3-(alpha-Fluoroacetyl)pyridine derivatives have been explored for their binding properties to nicotinic acetylcholine receptors. For instance, the compound 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (F-A-85380) shows potent binding affinity for the human alpha4beta2 nicotinic acetylcholine receptor subtype, demonstrating its potential for PET imaging of central nAChRs (Doll et al., 1999).
Fluorescent Chemosensors
- Pyridine-based compounds, including those modified with fluorine, have been developed as fluorescent chemosensors. These compounds are highly selective for certain metal ions, such as Fe3+/Fe2+, and have applications in living cell imaging (Maity et al., 2018).
Fluorination Reagents
- 3-(alpha-Fluoroacetyl)pyridine derivatives have been used in the development of novel fluorination reagents. For example, IF5–pyridine–HF has been identified as a stable solid suitable for introducing fluorine atoms to the α-position of the sulfur atom in sulfides (Hara et al., 2012).
Synthesis of Poly-Substituted Pyridines
- Novel methods for synthesizing poly-substituted pyridines, such as 3-H, 3-fluoro, or 3-trifluoromethyl pyridines, have been reported, using C-F bond breaking of anionically activated fluoroalkyl groups. This approach is significant for the synthesis of various pyridine derivatives (Chen et al., 2010).
Electronic and Optical Properties of Conjugated Polymers
- Conjugated polymers based on bis(3-alkylthiophene) and pyridine moieties, including fluorinated pyridines, have been synthesized to study their electronic and optical properties. These polymers have applications in materials science and electronics (Lu et al., 2003).
Eigenschaften
IUPAC Name |
2-fluoro-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHQCGXMZJAGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(alpha-Fluoroacetyl)pyridine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

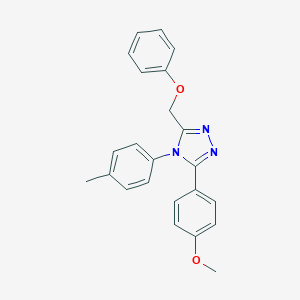
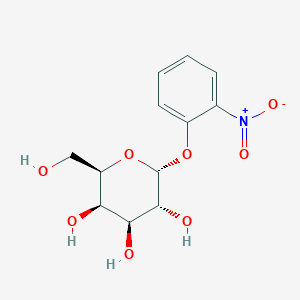
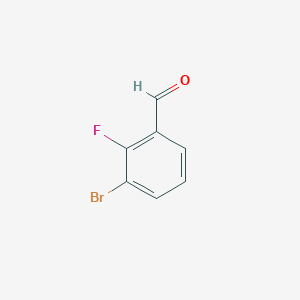
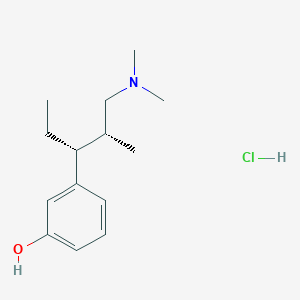
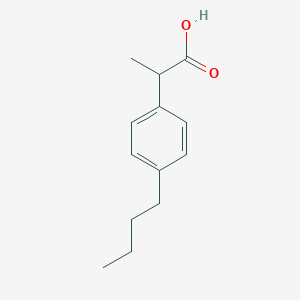
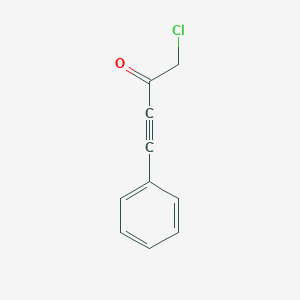
![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)
